molecular formula C11H13BrO B118679 4-Bromo-2-(3-methyl-2-butenyl)phenol CAS No. 151071-00-0

4-Bromo-2-(3-methyl-2-butenyl)phenol

Cat. No.: B118679
CAS No.: 151071-00-0
M. Wt: 241.12 g/mol
InChI Key: VCTDHGWQXXRHAC-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methyl-2-butenyl)phenol is an organic compound with the molecular formula C11H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a 3-methylbut-2-en-1-yl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-methyl-2-butenyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(3-methylbut-2-en-1-yl)phenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-(3-methylbut-2-en-1-yl)phenol is coupled with a brominated phenol derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent

Properties

IUPAC Name

4-bromo-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDHGWQXXRHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471789
Record name 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151071-00-0
Record name 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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